

A Comparative Analysis of RORyt Inhibitors: GSK805 and SHR168442

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Compound of Interest		
Compound Name:	GSK805	
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In the landscape of therapeutic development for autoimmune diseases, the Retinoid-related orphan receptor gamma t (RORyt) has emerged as a critical target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), its inhibition presents a promising strategy for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a detailed comparative analysis of two notable RORyt inhibitors: **GSK805**, an orally available compound, and SHR168442, a topically administered agent developed through structural modification of **GSK805**.[1][2][3]

Overview and Mechanism of Action

Both **GSK805** and SHR168442 function as antagonists or inverse agonists of RORyt.[1][3][4] By binding to the ligand-binding domain of this nuclear receptor, they prevent the recruitment of coactivators necessary for the transcription of target genes, most notably IL17A.[3] This ultimately leads to a reduction in Th17 cell function and IL-17 secretion, thereby mitigating the inflammatory cascade central to many autoimmune pathologies.[1][2][4]

GSK805 is characterized as an orally active and central nervous system (CNS) penetrant RORyt inhibitor.[5] In contrast, SHR168442 was specifically designed for topical application with skin-restricted exposure to minimize systemic side effects, making it a targeted therapy for dermatological conditions like psoriasis.[1][2][6]

Comparative Efficacy and Potency



The following tables summarize the available quantitative data on the in vitro and in vivo activities of **GSK805** and SHR168442.

Table 1: In Vitro Potency

Compound	Assay	Species	IC50 / pIC50	Reference
GSK805	RORy Inhibition	Not Specified	pIC50 = 8.4	[5]
Th17 Cell Differentiation	Not Specified	pIC50 > 8.2	[5]	
IL-17 Production Inhibition	Mouse	Effective at 0.5 μΜ	[4]	
SHR168442	RORy Modulation	Not Specified	IC50 = 0.035 μM	[7]
IL-17 Gene Transcription	Not Specified	IC50 = 15 nM	[3][8]	
IL-17 Secretion Inhibition	Human PBMCs	IC50 = 20 nM	[1][3][8]	_
IL-17 Secretion Inhibition	Mouse Splenocytes	IC50 = 54 ± 12 nM	[2]	_

Table 2: Preclinical In Vivo Efficacy

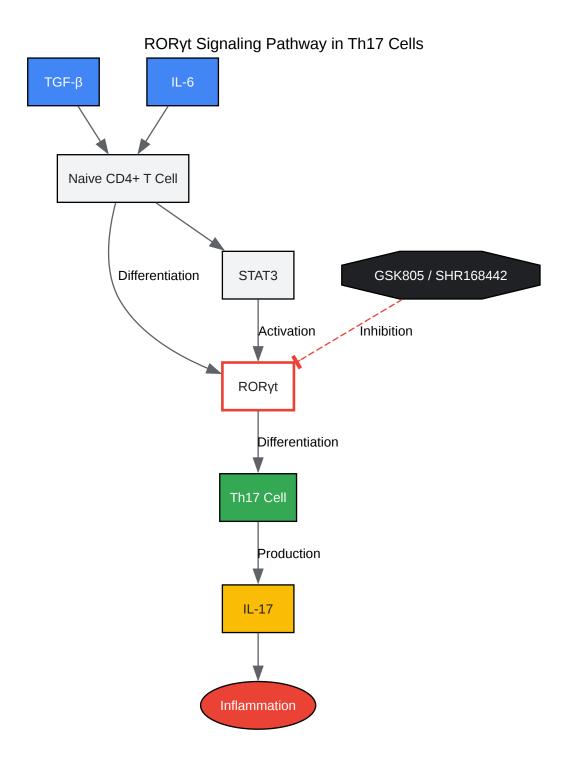


Compound	Model	Administrat ion	Dosage	Key Findings	Reference
GSK805	Experimental Autoimmune Encephalomy elitis (EAE) in mice	Oral	10 mg/kg/day	Ameliorated disease severity, inhibited Th17 responses in the CNS.	[4]
Intestinal Inflammation (II10-/- mice)	Oral	10 mg/kg/day	Reduced colonic inflammation and IL-17A+ Th17 cells.	[9]	
SHR168442	Imiquimod- induced psoriasis-like inflammation in mice	Topical	2%, 4%, 8% in Vaseline	Dose- dependent reduction in scaling, erythema, and skin thickness.	[1][8]
IL-23-induced psoriasis-like inflammation in mice	Topical	8% in Vaseline	Significant reduction in clinical scores.	[1][2]	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating RORyt inhibitors.

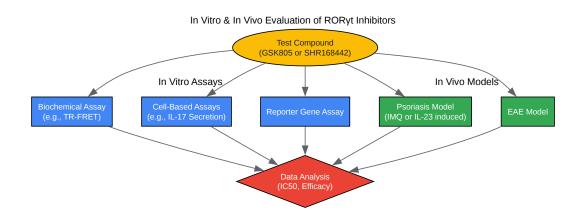




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Caption: RORyt signaling pathway in Th17 cell differentiation.





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Caption: General experimental workflow for RORyt inhibitor evaluation.

Detailed Experimental Protocols

LanthaScreen TR-FRET RORy Coactivator Assay (for SHR168442): This assay quantifies the ability of a compound to disrupt the interaction between the RORy ligand-binding domain (LBD) and a coactivator peptide. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORy LBD. A fluorescein-labeled coactivator peptide binds to the LBD, bringing the Tb and fluorescein into close proximity and generating a FRET signal. An antagonist, like SHR168442, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, thus decreasing the FRET signal.[1][2][10]

IL-17 Secretion Assay from Human PBMCs (for SHR168442): Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated under conditions that promote Th17 differentiation and IL-17 production. The cells are then treated with varying concentrations of the test compound (e.g., SHR168442). After a defined incubation period, the supernatant is



collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated from the dose-response curve.[1][2]

Imiquimod (IMQ)-Induced Psoriasis-like Inflammation Model (for SHR168442): The shaved backs of mice (e.g., BALB/c) are treated daily with a 5% IMQ cream to induce a psoriasis-like skin inflammation, characterized by erythema, scaling, and thickening. The test compound, formulated for topical application (e.g., SHR168442 in Vaseline), is applied to the inflamed skin. Disease severity is scored daily. At the end of the study, skin samples can be collected for histological analysis and measurement of pro-inflammatory cytokines.[1][8]

Experimental Autoimmune Encephalomyelitis (EAE) Model (for **GSK805**): EAE, a model for multiple sclerosis, is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 in Complete Freund's Adjuvant (CFA). The test compound (e.g., **GSK805**) is administered orally on a daily basis starting from the day of immunization. Mice are monitored and scored daily for clinical signs of EAE. At the end of the study, CNS-infiltrating immune cells can be isolated and analyzed for Th17 cell populations and cytokine production. [4]

Conclusion

GSK805 and SHR168442 are both potent inhibitors of the RORyt pathway, demonstrating efficacy in preclinical models of autoimmune disease. The key difference lies in their intended therapeutic application and route of administration. **GSK805**, with its oral bioavailability and CNS penetration, holds potential for systemic autoimmune diseases. In contrast, SHR168442 represents a targeted approach for inflammatory skin conditions like psoriasis, with its design focused on maximizing local efficacy in the skin while minimizing systemic exposure and potential side effects. The development of SHR168442 from the **GSK805** scaffold highlights a strategic evolution in drug design, tailoring a molecule's properties to a specific clinical need. Further clinical evaluation will be crucial to determine the therapeutic utility of these RORyt inhibitors in their respective indications.

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